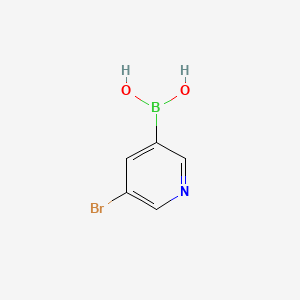

5-Bromopyridine-3-boronic acid

描述

Significance of Pyridine-Boronic Acid Derivatives in Organic Synthesis

Pyridine-boronic acid derivatives are a class of organoboron compounds that have gained prominence in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.comnih.gov This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The boronic acid group is stable, generally non-toxic, and compatible with a wide range of functional groups, making it an ideal coupling partner. nih.govgoogle.com

The pyridine (B92270) moiety itself is a crucial heterocyclic scaffold found in numerous natural products and biologically active molecules. The incorporation of a boronic acid group onto the pyridine ring provides a direct handle for introducing this important heterocycle into more complex molecular architectures. nih.gov Pyridinylboronic acids are generally stable and can be synthesized through several methods, including metal-halogen exchange followed by borylation. arkat-usa.orgdergipark.org.tr Their polar and hydrophilic nature can sometimes present challenges in isolation, but refined procedures have been developed to address these issues. dergipark.org.tr The stability and reactivity of these derivatives, particularly 3- and 4-pyridinylboronic acids, make them reliable reagents in synthetic chemistry. arkat-usa.orgrsc.org

Overview of 5-Bromopyridine-3-boronic Acid as a Versatile Synthetic Intermediate

This compound, with the chemical formula C5H5BBrNO2, is a white to light yellow crystalline powder that serves as a bifunctional reagent. chemimpex.comchembk.com Its structure is characterized by a pyridine ring substituted with a boronic acid group at the 3-position and a bromine atom at the 5-position. This specific arrangement of functional groups imparts unique reactivity and makes it a highly versatile intermediate. chemimpex.com

The primary application of this compound lies in its role as a substrate in Suzuki-Miyaura cross-coupling reactions. chemimpex.com The boronic acid moiety readily participates in the catalytic cycle to form a new carbon-carbon bond. Simultaneously, the bromine atom provides a second reactive site for a subsequent coupling reaction. This dual reactivity allows for the sequential and controlled introduction of different aryl or heteroaryl groups, enabling the synthesis of complex, unsymmetrical molecules. sigmaaldrich.com

The compound is soluble in common organic solvents and exhibits stability under standard laboratory conditions, which enhances its practical use in a variety of synthetic pathways. chemimpex.com Its compatibility with numerous functional groups further broadens its applicability in both academic research and industrial settings. chemimpex.com

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 452972-09-7 |

| Molecular Formula | C5H5BBrNO2 |

| Molecular Weight | 201.81 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | ~160-164 °C, with some sources reporting decomposition at higher temperatures |

| Solubility | Soluble in water, ethanol, and dichloromethane |

This table is populated with data from multiple sources. chemimpex.comchembk.comsigmaaldrich.comechemi.com

Research and Applications

The utility of this compound is demonstrated in a wide array of research areas, from the synthesis of potential therapeutics to the development of novel materials.

In medicinal chemistry, this compound is a crucial building block for creating targeted therapies. chemimpex.com For instance, it is a reactant in the preparation of analogs of (acetylamino)(dimethylpyrazol)(pyridyl)pyrimidines, which have been investigated as A2A adenosine (B11128) receptor antagonists for potential use in treating conditions like Parkinson's disease. sigmaaldrich.com It is also used in the synthesis of radioligands for positron emission tomography (PET) imaging of nicotinic acetylcholine (B1216132) receptors (nAChR), which requires molecules with optimized brain kinetics. sigmaaldrich.com

In the realm of materials science, this compound is applied in the creation of advanced materials such as polymers and nanomaterials. chemimpex.com Its ability to facilitate the construction of complex conjugated systems makes it a valuable precursor for organic electronics. For example, it is used in the synthesis of thienylpyridyl garlands and meso-substituted porphyrins, which have potential applications in functional materials. sigmaaldrich.com

Furthermore, the compound is explored in agricultural chemistry for the development of new agrochemicals, including herbicides and pesticides. chemimpex.com It is also being investigated for use in diagnostic tools, such as sensors for detecting specific biomolecules. chemimpex.com The versatility of this compound continues to make it a valuable reagent for innovation in chemical synthesis. chemimpex.com

属性

IUPAC Name |

(5-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCGFOKNFZWCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396798 | |

| Record name | 5-bromopyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452972-09-7 | |

| Record name | 5-bromopyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-pyridylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 5 Bromopyridine 3 Boronic Acid in Advanced Chemical Synthesis

Role in Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The primary application of 5-bromopyridine-3-boronic acid lies in its utility in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. chemimpex.comillinois.edu These reactions are fundamental in organic synthesis, enabling the connection of different molecular fragments to build more elaborate structures. The boronic acid moiety serves as the organoboron component, while the bromine atom can act as a leaving group in these transformations.

Suzuki-Miyaura Cross-Coupling Chemistry of this compound

The Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of this compound. chemimpex.comillinois.edu This reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide in the presence of a palladium or nickel catalyst and a base. mdpi.com It is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl and heterobiaryl structures. mdpi.comrsc.org

Palladium-based catalysts are the most common for Suzuki-Miyaura couplings. illinois.edu A variety of palladium sources and ligands can be employed to effectively couple this compound with various aryl and heteroaryl halides. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used palladium sources. researchgate.netsumitomo-chem.co.jp The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biaryl phosphines, can enhance the catalytic activity and stability. sumitomo-chem.co.jpnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Pyridine (B92270) Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromopyridine (B30812) | Phenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Water | Na₂CO₃ | Moderate | mdpi.com |

| 2-Bromopyridine | 4-Formyl-phenylboronic acid | Pd(PPh₃)₄ | Organic Solvent/Aqueous | Base | 94% | rsc.org |

| 5-Bromopyrimidine | Cyclopropyl BMIDA | Pd(OAc)₂, PCy₃ | THF | Cs₂CO₃ | 58% | whiterose.ac.uk |

This table is interactive. Click on the headers to sort the data.

While palladium catalysts are prevalent, nickel-based systems have gained considerable attention as a more cost-effective and sometimes more reactive alternative for certain Suzuki-Miyaura couplings. nih.gov Nickel catalysts, such as bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂), have proven effective in coupling heterocyclic substrates, including those derived from this compound. nih.govacs.orgorgsyn.org These reactions are often performed in environmentally friendlier "green" solvents like tert-amyl alcohol. nih.govacs.org Nickel catalysis can be particularly advantageous for coupling with less reactive electrophiles, such as aryl chlorides, and for the synthesis of bis(heterocyclic) frameworks. nih.govorgsyn.org

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Substrates

| Substrate | Boronic Acid | Catalyst | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%) | tert-Amyl alcohol | K₃PO₄ | 97% | nih.govorgsyn.org |

| 3-Chloropyridine | Pyridylboronic acid | NiCl₂(PCy₃)₂ | tert-Amyl alcohol | K₃PO₄ | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

In cases where the pyridine electrophile has multiple halogen substituents, the Suzuki-Miyaura coupling can proceed with a degree of regioselectivity, meaning the reaction preferentially occurs at one position over others. beilstein-journals.orgnih.gov This selectivity is influenced by factors such as the electronic properties of the pyridine ring, the nature of the substituents, and the reaction conditions. For example, studies on polybrominated pyridines have shown that the position of arylation can be controlled to some extent. beilstein-journals.orgresearchgate.net

Furthermore, when coupling with ortho-substituted arylboronic acids, the restricted rotation around the newly formed C-C bond can lead to the formation of atropisomers—stereoisomers that are chiral due to hindered rotation. beilstein-journals.org The atropselective synthesis of such axially chiral biaryls is an important area of research, and the Suzuki-Miyaura reaction can be adapted to achieve this. The choice of catalyst and the presence of coordinating groups on the substrates can influence the stereochemical outcome of the reaction. beilstein-journals.orgresearchgate.net

Synthesis of Biaryl and Heterobiaryl Compounds

A primary outcome of employing this compound in Suzuki-Miyaura reactions is the synthesis of biaryl and heterobiaryl compounds. chemimpex.comorganic-chemistry.org These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, as well as in materials science applications. chemimpex.comrsc.org The ability to readily couple the 5-bromo-3-pyridyl unit with a wide range of aryl and heteroaryl partners provides a powerful platform for generating molecular diversity. mdpi.comorganic-chemistry.org

Integration into Fragment-Based Drug Discovery Building Blocks

In the field of medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. This compound and its derivatives are valuable building blocks in FBDD. whiterose.ac.ukontosight.ai The pyridyl boronic acid moiety can be incorporated into larger, more complex three-dimensional fragments. The bromine atom provides a handle for subsequent chemical modifications, allowing for the rapid elaboration of initial fragment hits into more potent and selective drug candidates. whiterose.ac.ukethernet.edu.et The versatility of the Suzuki-Miyaura coupling enables the systematic exploration of chemical space around a core fragment. whiterose.ac.uk

Construction of Complex Molecular Architectures and Functionalized Scaffolds

This compound is a versatile and valuable reagent in organic synthesis, primarily utilized as a building block for constructing intricate molecular frameworks. chemimpex.com Its utility stems from the presence of both a boronic acid group and a bromine substituent on the pyridine ring. This dual functionality allows for participation in sequential, selective cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. chemimpex.comdergipark.org.tr The bromine atom provides a reactive handle for one coupling reaction, while the boronic acid moiety facilitates another, enabling the precise assembly of complex, multi-component structures.

Synthesis of Thienylpyridyl Garlands and Arylated Pyridines

The synthesis of advanced molecular strands, such as thienylpyridyl garlands, highlights the strategic importance of this compound. These oligomeric structures are of interest as potential non-peptidic alpha-helix mimetics, which could play a role in disrupting protein-protein interactions. researchgate.net The construction of these garlands often employs an iterative palladium-catalyzed cross-coupling strategy. researchgate.net

In a typical synthetic approach, this compound can be coupled with a halogenated thiophene (B33073) derivative. The Suzuki-Miyaura reaction is the method of choice for this transformation. dergipark.org.trresearchgate.net For instance, a bis-bromothienylpyridine core can be further functionalized in a "pseudo-Garlanding" approach by reacting it with pyridyl boronic acids, including this compound itself, to extend the oligomer chain. researchgate.net The reactivity of the boronic acid with a halogenated partner is central to this elongation process.

Beyond these specific garlands, the compound is broadly used for the synthesis of various arylated pyridines. The palladium-catalyzed Suzuki coupling of this compound with other aryl or heteroaryl halides is a common strategy. sigmaaldrich.comechemi.comchemicalbook.com This reaction is known for its high efficiency and tolerance of a wide range of functional groups, making it a cornerstone of modern synthetic chemistry for creating heterobiaryl systems. mdpi.comorganic-chemistry.org

| Reactant A | Reactant B | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| This compound | Bromothiophene Derivative | Pd(PPh₃)₄ / Base (e.g., NaHCO₃) | Thienylpyridine | researchgate.netnih.gov |

| Halogenated Thienylpyridine | This compound | Pd Catalyst / Ligand (e.g., SPhos) | Thienylpyridyl Oligomer | researchgate.netbeilstein-journals.org |

| Aryl Halide (e.g., Bromobenzene) | This compound | Pd(OAc)₂ / P(o-tolyl)₃ | Arylated Pyridine | organic-chemistry.org |

Functionalization Reactions for Meso-Substituted Porphyrin Derivatives

Porphyrins are a privileged class of macrocyclic compounds with critical roles in chemistry and biology. nih.gov The functionalization of their periphery, particularly at the meso positions, is a key strategy for tuning their electronic, photophysical, and chemical properties. This compound serves as a reactant for introducing pyridyl moieties onto the porphyrin scaffold, leading to the formation of meso-substituted ABCD-type porphyrins, where different substituents occupy the four meso positions. sigmaaldrich.comechemi.comchemicalbook.com

The most common method for this functionalization is the post-macrocyclization modification of a meso-halogenated porphyrin. acs.org A porphyrin bearing one or more bromo- or iodo-aryl groups at its meso positions can be subjected to a Suzuki-Miyaura cross-coupling reaction with this compound. beilstein-journals.orgnih.gov This palladium-catalyzed C-C bond formation effectively attaches the 5-bromopyridin-3-yl group to the porphyrin core via the meso-aryl substituent. nih.gov This approach overcomes steric limitations that might hinder the direct synthesis of such complex porphyrins from smaller precursors. nih.gov The resulting functionalized porphyrins, featuring pyridyl units, can exhibit altered electronic properties and provide coordination sites for metal ions, expanding their application in catalysis and materials science.

| Porphyrin Precursor | Reagent | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| meso-(Bromophenyl)porphyrin | This compound | Suzuki-Miyaura Cross-Coupling | meso-(Pyridylphenyl)porphyrin | sigmaaldrich.combeilstein-journals.orgnih.gov |

| meso-Dibromoporphyrin | This compound | Suzuki-Miyaura Cross-Coupling | meso-Dipyridyl-substituted Porphyrin | nih.govacs.org |

Impact of 5 Bromopyridine 3 Boronic Acid in Medicinal and Agricultural Chemistry

Contributions to Pharmaceutical Agent Synthesis

The utility of 5-bromopyridine-3-boronic acid in pharmaceutical research is extensive, primarily due to its role as a versatile intermediate in the synthesis of novel therapeutic agents. chemimpex.com Its ability to participate in predictable and high-yielding cross-coupling reactions facilitates the creation of diverse molecular libraries for drug discovery programs. chemimpex.com

This compound is a key reactant in the synthesis of targeted therapeutic agents, especially for diseases like cancer. chemimpex.com The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds, is the primary method through which this compound is utilized. chemimpex.com This reaction allows for the precise and efficient linking of the this compound scaffold to other molecular fragments, enabling the construction of complex molecules designed to interact with specific biological targets. ontosight.ai For instance, it is used as a building block for PI3K/Akt/mTOR signaling pathway inhibitors, where it is first converted to its pinacol (B44631) ester and then coupled with various aromatic bromides to produce the target compounds. nih.gov

A notable application of this compound is in the synthesis of A2A adenosine (B11128) receptor antagonists. sigmaaldrich.comsigmaaldrich.com These antagonists are being investigated for the treatment of neurodegenerative conditions such as Parkinson's disease. sigmaaldrich.comgoogle.com Specifically, the compound is used as a reactant in the preparation of (acetylamino)(dimethylpyrazol)(pyridyl)pyrimidine analogs, which have shown activity as A2A adenosine receptor antagonists. sigmaaldrich.comsigmaaldrich.comechemi.com The development of such compounds is a key area of research in immuno-oncology and for treating central nervous system disorders. google.com

In the field of medical diagnostics, this compound serves as a precursor for the synthesis of radioligands used in Positron Emission Tomography (PET) imaging. sigmaaldrich.com It is a reactant in the preparation of specific radioligands designed with optimized brain kinetics for imaging nicotinic acetylcholine (B1216132) receptors (nAChR). sigmaaldrich.com PET imaging is a powerful non-invasive technique that allows for the visualization and quantification of physiological processes, and the development of targeted radioligands is crucial for studying receptor distribution and function in the brain.

Derivatives of this compound have been widely explored for a range of therapeutic properties. The core structure provides a versatile scaffold that can be chemically modified to enhance biological activity against various diseases.

Antimicrobial Properties: Derivatives of this compound have demonstrated significant antimicrobial potential. Boronic acid derivatives are recognized as promising inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics. researchgate.net By inhibiting this pump, these compounds can restore the efficacy of existing antibiotics like ciprofloxacin (B1669076). researchgate.net For example, 6-(aryl)alkoxypyridine-3-boronic acids, derived from similar pyridine (B92270) boronic acid scaffolds, were found to potentiate the activity of ciprofloxacin. researchgate.net Another derivative, 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one, which can be synthesized from this compound via a Suzuki-Miyaura coupling, has also been identified as a promising antimicrobial agent.

Anti-inflammatory Properties: The boronic acid functional group is a key feature in the design of anti-inflammatory agents. mdpi.com Boronic acid derivatives have been shown to possess potent anti-inflammatory effects, in some cases through the suppression of neutrophil infiltration. rsc.org While direct studies on this compound are limited, related pyridine-boronic acid derivatives are being investigated for their ability to reduce markers of inflammation in experimental models. The general class of boronic acids is known to be useful in developing treatments for inflammatory responses. nih.gov

Anticancer Properties: A significant area of research involves the anticancer properties of compounds derived from this compound. chemimpex.com Derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism of action for some of these derivatives is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. Studies on other bromopyridine derivatives have also reported significant cytotoxicity against breast cancer cells, inducing apoptosis and cell cycle arrest. The broader class of organoboron compounds, including boronic acids, is increasingly recognized for its potential in oncology. mdpi.com

The boronic acid group (-B(OH)2) is the cornerstone of the inhibitory activity of these compounds. This functional group can form reversible, covalent bonds with the diol groups present in the active sites of many enzymes, particularly serine proteases. mdpi.com This interaction can lead to potent and selective enzyme inhibition.

This mechanism is central to the therapeutic potential of boronic acid derivatives in various diseases. For example, they have been investigated as inhibitors of proteolytic enzymes that play a role in cancer progression and inflammatory responses. The ability of the pyridine ring to participate in additional interactions like hydrogen bonding and π-π stacking can further enhance binding affinity and specificity to the target protein. Boronic acid-functionalized materials have also been utilized as enzyme inhibitors and in affinity chromatography for protein separation. chemrxiv.org

Applications in Agrochemical Development

Beyond pharmaceuticals, this compound and its derivatives are valuable in the field of agricultural chemistry. chemimpex.com They serve as building blocks in the synthesis of novel agrochemicals, such as herbicides and pesticides, which are designed to improve crop protection and yield. chemimpex.comchemimpex.com The pinacol ester of this compound is specifically mentioned as a useful intermediate in the agrochemical industry for creating new active ingredients. lookchem.com The versatility of the Suzuki-Miyaura coupling allows for the creation of a wide array of compounds that can be screened for desired herbicidal or pesticidal activity. chemimpex.com

Emerging Applications in Materials Science and Diagnostics

Synthesis of Advanced Polymeric Materials

The development of advanced polymeric materials, particularly conjugated polymers, is crucial for progress in organic electronics, including applications like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmetu.edu.tr 5-Bromopyridine-3-boronic acid serves as a critical monomer in the synthesis of these polymers, primarily through Suzuki-Miyaura cross-coupling reactions. chemimpex.comdur.ac.uk This palladium-catalyzed reaction efficiently creates carbon-carbon bonds between aromatic units, allowing for the construction of long, well-defined polymer chains. nih.govmdpi.com

The incorporation of the this compound unit into a polymer backbone introduces specific electronic and structural properties. The electron-deficient nature of the pyridine (B92270) ring can be used to tune the polymer's electron-accepting capabilities, which is a key consideration in designing materials for electronic devices. nih.gov Researchers have utilized substituted pyridylboronic acids in the synthesis of biheteroaryls, which are foundational structures for advanced materials and liquid crystals. dur.ac.uk

For instance, studies on the synthesis of regioregular thiophene-based conjugated polymers have demonstrated the use of bromopyridine derivatives in polycondensation reactions. nih.gov While a specific example cited the use of 2-(5-bromopyridine-2-yl)-3-hexylthiophene, the underlying principle of using a bromopyridine building block in a Kumada-Tamao-Corriu or Suzuki-Miyaura coupling to create conjugated polymers is directly applicable. nih.gov The versatility of this compound allows it to be coupled with a variety of other monomers, such as thiophenes, fluorenes, or carbazoles, to generate a diverse library of copolymers with tailored optoelectronic properties. metu.edu.trdur.ac.uk The ability to create complex molecular architectures through these synthetic routes is essential for advancing the field of material science. chemimpex.com

Fabrication of Nanomaterials with Enhanced Functionality

The unique properties of this compound make it a valuable compound for the fabrication of functional nanomaterials, including metal-organic frameworks (MOFs) and functionalized nanoparticles. chemimpex.comchemimpex.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov Their high porosity and tunable structures make them suitable for applications in gas storage, separation, and catalysis. mdpi.comrsc.org While research has been published on MOFs synthesized from the related 5-bromonicotinic acid, the principles extend to boronic acid derivatives. rsc.orgresearchgate.net The pyridine nitrogen and the boronic acid group of this compound can act as coordination sites for metal centers, serving as the organic linker to build the framework. The bromine atom provides a further site for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF's pores.

In the realm of nanoparticles, functionalization is key to unlocking their potential in various applications. unilim.frnih.gov Boronic acids are widely used to modify the surfaces of nanomaterials, such as gold nanoparticles (AuNPs). unilim.frnih.gov The boronic acid group can form stable bonds with the nanoparticle surface or be used to attach other molecules. mdpi.com For example, this compound can be used to functionalize AuNPs, where the boronic acid moiety facilitates surface binding and the bromopyridine unit can be used for further reactions, such as attaching biomolecules or other polymers. chemimpex.comresearchgate.net This dual functionality is critical for creating nanomaterials with enhanced and specific capabilities for applications in catalysis, sensing, and drug delivery. nih.govmdpi.com

Development of Biosensors and Diagnostic Tools for Biomolecule Detection

The boronic acid functional group is a cornerstone in the design of modern biosensors and diagnostic tools, particularly for the detection of biomolecules containing cis-diol groups, such as carbohydrates (e.g., glucose), glycoproteins, and ribonucleic acids. mdpi.comresearchgate.net this compound is an attractive building block for such sensors due to the unique properties conferred by its integrated components. chemimpex.comchemimpex.com

The fundamental principle behind these sensors is the reversible covalent interaction between the boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. mdpi.comrsc.orgncsu.edu This binding event can be designed to trigger a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.comnih.gov

Fluorescent Sensors: this compound can be incorporated into fluorescent sensor molecules. chemimpex.comrsc.org The pyridine ring itself can be part of a fluorophore system, or the entire molecule can act as a linker to connect a fluorophore to the recognition site (the boronic acid). Upon binding to a target diol-containing biomolecule, the electronic environment of the fluorophore can change, leading to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. rsc.org This approach has been used to develop sensors for glucose and other saccharides. nih.govncsu.edu

Electrochemical Biosensors: In electrochemical sensors, the binding of the target analyte to the boronic acid-functionalized electrode surface alters the electrochemical properties of the system. mdpi.com this compound can be immobilized on an electrode surface, for instance on gold nanoparticles, to create a recognition layer. nih.gov When a glycoprotein (B1211001) or other target biomolecule binds to the boronic acid, it can impede electron transfer or cause a measurable shift in potential, allowing for quantitative detection. mdpi.com The development of such sensors is a major area of research for applications in disease diagnosis and monitoring. mdpi.comnih.gov

The versatility of this compound, enabling its use in both fluorescent and electrochemical platforms, underscores its importance in the ongoing development of sensitive and selective diagnostic tools. chemimpex.comchemimpex.com

Mechanistic Investigations and Reaction Optimization Pertaining to 5 Bromopyridine 3 Boronic Acid

Catalyst Development and Green Chemistry Approaches

Design and Application of Advanced Palladium Catalyst Systems

Palladium catalysts are the most common choice for Suzuki-Miyaura reactions due to their mild reaction conditions and high product yields. researchgate.netresearchgate.net The development of advanced palladium catalyst systems aims to enhance efficiency, expand substrate scope, and improve catalyst recyclability. acs.org

Mechanistic studies have provided significant insights into the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The formation of the active Pd(0) species from a Pd(II) precatalyst is a critical initiation step. rsc.org The choice of ligands, such as phosphines, plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic steps. rsc.orgethz.ch For instance, the use of N-heterocyclic carbene (NHC) precursors with Pd(OAc)2 has demonstrated high efficiency in the synthesis of diarylmethanes. researchgate.net

One-pot borylation/Suzuki reactions have emerged as an efficient methodology, eliminating the need to isolate the often-unstable boronic acid intermediate. rsc.org Microwave-assisted protocols have further accelerated these reactions, significantly reducing reaction times. rsc.org For example, a one-pot reaction coupling 5-bromoindanone and 3-bromopyridine (B30812), mediated by a pinacol (B44631) boronic ester, was successfully optimized using a single loading of Pd(PPh3)4 under microwave irradiation. rsc.org

The development of recyclable palladium catalysts is a key area of research. acs.org Homogeneous catalysts, while highly active, are often difficult to separate from the reaction products. acs.org Strategies to overcome this include the use of supported palladium catalysts, such as those immobilized on hydroxyapatite, which have shown good turnover numbers in aqueous media. researchgate.net Another approach involves the use of ligands designed for easy separation, allowing for the recycling of the homogeneous catalyst over multiple cycles without significant loss of activity. acs.org

Table 1: Optimization of a One-Pot Borylation/Suzuki Reaction rsc.org

| Entry | Catalyst (Borylation) | Catalyst (Suzuki) | Base | Time (Borylation) | Time (Suzuki) | Conversion to Product |

| 1 | PdCl2(dppf) | - | - | 18 h | 30 min | 0% |

| 2 | PdCl2(dppf) | Pd(PPh3)4 | Na2CO3 | 18 h | 30 min | 0% |

| 3 | Pd(PPh3)4 | - | - | 18 h | 30 min | 100% (to ester) |

| 4 | Pd(PPh3)4 | Pd(PPh3)4 | Na2CO3 | 18 h | 30 min | 100% |

| 7 | Pd(PPh3)4 | - | Na2CO3 | 45 min (MW) | 30 min (MW) | 100% |

Influence of Substituent Effects on Reactivity and Selectivity in Coupling Reactions

The electronic nature of substituents on both the aryl halide and the organoboron reagent can significantly impact the reactivity and selectivity of Suzuki-Miyaura cross-coupling reactions.

Generally, electron-withdrawing groups on the aryl halide increase its reactivity towards oxidative addition to the metal center, which is often the rate-determining step. researchgate.net Conversely, electron-donating groups can slow down this step. In the context of 5-bromopyridine-3-boronic acid, the electron-deficient nature of the pyridine (B92270) ring, further enhanced by the bromo substituent, makes it a reactive coupling partner. chemimpex.com

On the organoboron side, electron-donating groups on the arylboronic acid can sometimes lead to lower yields, while electron-withdrawing groups can be well-tolerated. researchgate.net However, the specific reaction conditions, including the choice of catalyst and base, can modulate these effects. researchgate.netresearchgate.net

Studies on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have provided detailed insights into regioselectivity. beilstein-journals.org The presence of an ortho-methoxy group on the phenylboronic acid was found to direct the substitution pattern, suggesting a chelating effect with the palladium catalyst. beilstein-journals.org This was not observed with an ortho-chloro substituent, highlighting the subtle interplay of steric and electronic effects in determining the reaction outcome. beilstein-journals.org

In carbonylative Suzuki couplings, where a carbonyl group is inserted between the two coupling partners, the electronic properties of the substituents also play a key role. nih.gov For instance, the coupling of a 3-thienyl boronate with 3-bromopyridine proceeded in good yield, demonstrating the compatibility of heteroaromatic systems in these more complex transformations. nih.gov

The stability of the boronic acid itself is a crucial factor. rsc.org For example, 2-pyridylboronic acid is known to be unstable and prone to protodeboronation. rsc.org Using more stable derivatives, such as pinacol esters, can circumvent this issue. rsc.org The bromine substituent on this compound enhances its reactivity and selectivity, making it a valuable tool for constructing complex molecular architectures. chemimpex.com

Spectroscopic and Computational Studies on 5 Bromopyridine 3 Boronic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the comprehensive analysis of 5-Bromopyridine-3-boronic acid and its derivatives. These methods provide detailed information on molecular structure, functional groups, electronic transitions, and the presence of transient species, which are crucial for understanding reaction mechanisms and confirming product identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

In the ¹H NMR spectrum of pyridylboronic acids, the protons on the pyridine (B92270) ring exhibit characteristic chemical shifts. For instance, in derivatives of bromopyridines, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. mdpi.comorgsyn.org The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent, making their observation variable.

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. The carbon atom attached to the boron group (C-B) has a specific resonance, though it is sometimes unobserved due to quadrupolar relaxation. nih.gov The carbon atoms attached to the nitrogen and bromine atoms also show characteristic shifts influenced by the electronegativity and electronic effects of these heteroatoms.

NMR is also a powerful tool for monitoring the progress of reactions, such as the widely used Suzuki-Miyaura cross-coupling. orgsyn.orgacs.org By taking NMR spectra of the reaction mixture at different time points, the consumption of the starting material (this compound) and the formation of the coupled product can be tracked. orgsyn.org This allows for the determination of reaction kinetics and optimization of reaction conditions. For example, in the coupling of a bromopyridine derivative with an arylboronic acid, the appearance of new aromatic signals corresponding to the biaryl product and the disappearance of the signals from the starting materials confirm the reaction's progress. mdpi.com

| Compound/Fragment | Nucleus | Typical Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| Pyridine Ring Protons | ¹H | 7.0 - 9.0 | mdpi.com |

| Pyridine Ring Carbons | ¹³C | 117 - 158 | mdpi.comorgsyn.org |

| Boronic Acid Protons (B(OH)₂) | ¹H | Broad, variable | dur.ac.uk |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands corresponding to its key structural features.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Boronic Acid (O-H) | Stretch, broad | 3500 - 3200 | libretexts.org |

| Aromatic C-H | Stretch | 3100 - 3000 | libretexts.org |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 | libretexts.org |

| Boron-Oxygen (B-O) | Stretch | 1380 - 1310 | libretexts.org |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and can be a valuable tool for gaining mechanistic insights into reactions involving this compound. While not typically used for detailed structural elucidation of the final product, it is highly effective for studying reaction kinetics and identifying intermediates in catalytic cycles, such as the Suzuki-Miyaura coupling. rsc.org

For example, UV-Vis spectroscopy has been used to measure the stoichiometric reaction rates between palladium(II) complexes and phenylboronic acid, providing evidence for different mechanistic pathways. rsc.org Changes in the UV-Vis spectrum over time can indicate the formation and consumption of palladium-containing intermediates or the biaryl product, allowing for the determination of rate constants. The pyridine ring and the boronic acid group contribute to the UV absorption profile, and the formation of a conjugated biaryl system during a cross-coupling reaction leads to a shift in the absorption maximum (λ_max) and a change in molar absorptivity, which can be monitored quantitatively.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with one or more unpaired electrons, such as free radicals. bhu.ac.inbyjus.com In the context of reactions involving this compound, ESR could be employed to investigate reaction mechanisms that may involve single-electron transfer (SET) steps, leading to the formation of radical intermediates. nih.gov

While stable molecules like this compound are ESR-silent, radical intermediates that could potentially form during certain reactions (e.g., photochemically induced or some metal-catalyzed processes) would be detectable. bhu.ac.in For instance, studies on amine-boryl radicals have shown that the unpaired electron can delocalize onto the boron group, and ESR can detect the hyperfine splitting caused by interactions with boron and nitrogen nuclei. ucl.ac.uk Although direct ESR studies on this compound are not widely reported, the technique remains a powerful potential tool for mechanistic investigations, especially in exploring unconventional reaction pathways that deviate from traditional two-electron mechanisms. nih.gov The detection of a radical anion of a boron-containing compound, for example, would provide strong evidence for a SET mechanism. nih.gov

Computational Chemistry for Reaction Modeling and Property Prediction

Computational chemistry provides powerful tools to complement experimental studies by modeling reaction mechanisms and predicting molecular properties. For this compound and its reactions, these methods offer deep insights into energetics, transition states, and reaction pathways that can be difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT calculations have been instrumental in elucidating the mechanisms of transition-metal-catalyzed cross-coupling reactions involving boronic acids. mdpi.comnih.gov

For Suzuki-Miyaura reactions, DFT can be used to model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org Studies on related systems have calculated the free energy profiles for different proposed pathways, helping to identify the most likely mechanism. nih.govmontana.edu For example, DFT calculations can compare the energetics of the "boronate pathway" (where the boronic acid is activated by a base) versus the "oxo-palladium pathway" (where a palladium-hydroxide complex reacts with the neutral boronic acid). acs.org

Furthermore, DFT is used to understand selectivity in reactions. In the monoarylation of dichloropyridines, DFT calculations showed how the choice of phosphine (B1218219) ligand on the nickel catalyst affects the energy barriers for subsequent reaction steps, thereby controlling whether mono- or diarylation is favored. nih.govmontana.edu The calculations revealed that with certain ligands, the oxidative addition of the second C-Cl bond has a higher energy barrier than the displacement of the product from the catalyst, leading to selective monoarylation. nih.govmontana.edu Similar principles can be applied to understand and predict the reactivity of this compound in various synthetic transformations. DFT has also been used to build algorithms that predict the rate of side reactions like protodeboronation. acs.org

Table 3: Computationally Studied Parameters using DFT

| Parameter | Significance in Reaction Modeling | Reference |

|---|---|---|

| Activation Energy (ΔG‡) | Determines the rate of a reaction step; lower energy indicates a faster step. | nih.govmontana.edu |

| Reaction Free Energy (ΔG) | Indicates the thermodynamic favorability of a reaction step. | montana.edu |

| Intermediate Geometries | Predicts the structure of transient species in the catalytic cycle. | nih.govacs.org |

Modeling of Lewis Acidity and Non-Covalent Interactions of the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is a Lewis acid, meaning it can accept a pair of electrons. This property is central to its reactivity and interactions. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form (with an sp² hybridized boron atom) and an anionic, tetrahedral boronate form, which results from the acceptance of a hydroxide (B78521) ion. nih.govlodz.pl The position of this equilibrium, and thus the effective Lewis acidity, is influenced by both the electronic effects of substituents on the aromatic ring and non-covalent interactions with the surrounding environment. nih.govru.nl

Computational modeling, particularly using Density Functional Theory (DFT), has become a crucial tool for understanding these properties. lodz.plresearchgate.net Quantum chemical analyses can elucidate the interactions between the boronic acid/boronate moiety and its substituents. ru.nl For instance, studies on arylboronic acids have employed energy decomposition analysis (EDA) to probe the underlying electronic mechanisms of through-space interactions. ru.nl

The Lewis acidity of the boronic acid is significantly affected by the electronic nature of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring of this compound is expected to increase the acidity of the boron center, making it a better electron pair acceptor.

Non-covalent interactions, such as polar-π interactions and hydrogen bonding, play a critical role in stabilizing both the neutral boronic acid and the charged boronate forms. nih.govru.nl Structural and computational studies have shown that aromatic rings can stabilize the boronic acid and boronate forms through these interactions. nih.gov The pyridine ring in this compound can engage in π-π stacking and hydrogen bonding, which can influence its binding affinity to biological targets. Solvation effects also contribute significantly to the stabilization. Computational models show that the charged boronate form is generally more stabilized by solvation than the neutral boronic acid form, which influences the acidity constant (pKa) of the compound. ru.nl

The table below illustrates how substituents and solvation affect the relative stability of boronic acid versus boronate forms, based on computational studies of various 2,6-diarylphenylboronic acids. While not specific to this compound, these data demonstrate the principles governing Lewis acidity. The differential solvation energy (ΔΔEsolv) represents the difference in solvation energy between the boronate and boronic acid forms; a larger value indicates greater relative stabilization of the boronate form by the solvent.

| Substituent (para-position) | Relative Interaction Energy (ΔΔEint, kcal/mol) | Differential Solvation Energy (ΔΔEsolv, kcal/mol) |

| OMe | -2.9 | 126.3 |

| Me | -2.5 | 122.3 |

| H | -2.0 | 119.3 |

| F | -1.7 | 116.8 |

| Cl | -1.4 | 114.9 |

| CN | -0.6 | 112.5 |

| CF₃ | -0.4 | 111.7 |

| This table is generated based on data reported in computational studies on substituted diarylphenylboronic acids to illustrate electronic and solvation effects. ru.nl |

In Silico Screening and Rational Design of Boronic Acid Derivatives

In silico methods are powerful tools for the rational design and screening of new therapeutic agents, and they have been widely applied to boronic acid derivatives. mdpi.com These computational approaches can predict the biological activity of compounds, identify potential molecular targets, and guide the synthesis of more potent and selective molecules, thereby reducing the time and expense of drug discovery. lodz.plmdpi.com

Reverse screening is one such in silico method used to identify the most probable biological targets for a given compound. mdpi.com For example, this methodology was used to evaluate five aromatic boronic acid derivatives for potential anticancer properties using servers like the Prediction of Activity Spectra for Substances (PASS) and SuperPred. mdpi.com This approach led to the identification of two derivatives with cytotoxic properties against a triple-negative breast cancer cell line. mdpi.com

Another key strategy is structure-based rational design, which often involves molecular docking simulations. In this approach, libraries of virtual compounds are docked into the active site of a target protein to predict their binding affinity and orientation. This was employed to identify novel 3-hydroxy-pyran-4-one derivatives as HIV-1 integrase inhibitors, starting from a combinatorial library designed around a core structure. nih.gov

The rational design of pyridine-3-boronic acid derivatives has been explored for various therapeutic applications. For instance, based on the principle that boronic acids can inhibit bacterial efflux pumps, a series of 6-substituted pyridine-3-boronic acid derivatives were designed and synthesized as potential inhibitors of the Staphylococcus aureus NorA efflux pump. researchgate.net This pump is responsible for resistance to fluoroquinolone antibiotics like ciprofloxacin (B1669076). In silico and subsequent in vitro studies showed that certain derivatives, such as 6-benzyloxypyridine-3-boronic acid, could significantly enhance the antibacterial activity of ciprofloxacin against a NorA-overexpressing bacterial strain. researchgate.net This demonstrates a successful application of rational design to overcome antibiotic resistance.

The table below summarizes examples of boronic acid derivatives that have been investigated using in silico methods for specific therapeutic purposes.

| Boronic Acid Derivative Class | Computational Method | Investigated Target/Application | Key Finding |

| Aromatic Boronic Acids | Reverse Screening (PASS, SuperPred) | Anticancer Activity | Identified phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid as having potential antiproliferative effects. mdpi.com |

| Pyridine-3-boronic Acids | Rational Design, Molecular Modeling | S. aureus NorA Efflux Pump Inhibition | 6-benzyloxypyridine-3-boronic acid was found to potentiate the activity of ciprofloxacin four-fold. researchgate.net |

| Phenyl-pyridine Derivatives | Combinatorial Library Design, Molecular Docking | HIV-1 Integrase Inhibition | Identified halo-benzyl derivatives as promising leads with low micromolar IC₅₀ values. nih.gov |

These examples highlight how computational screening and design are pivotal in exploring the therapeutic potential of boronic acid derivatives, including those based on the this compound scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Pyridylboronic Acids with Enhanced Efficiency

While 5-bromopyridine-3-boronic acid is commercially available, the development of novel, more efficient, and sustainable synthetic routes for pyridylboronic acids, in general, is a continuous goal. Current methods often rely on palladium-catalyzed borylation of bromopyridines. Future research could focus on:

Direct C-H Borylation: Investigating iridium-catalyzed or other transition-metal-catalyzed C-H activation and borylation of the pyridine (B92270) ring could provide a more atom-economical and direct route, avoiding the pre-functionalization step of bromination.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives could enhance safety, reproducibility, and scalability while potentially reducing reaction times and improving yields.

Mechanistic Insights for Greener Chemistry: A deeper understanding of the reaction mechanisms involved in current syntheses can lead to the design of more environmentally friendly methods, for example, by minimizing solvent waste or using less toxic reagents.

Expanding the Scope of Cross-Coupling Partners and Reaction Types for this compound

The Suzuki-Miyaura cross-coupling reaction is the most common application for this compound, enabling the formation of carbon-carbon bonds. chemimpex.com Future work should aim to broaden its reactivity profile:

Novel Cross-Coupling Partners: Exploring its reactivity with a wider range of coupling partners beyond the typical aryl and heteroaryl halides is a key area. This includes investigating couplings with less reactive electrophiles, such as alkyl halides, and exploring the use of non-traditional nucleophiles.

Alternative Coupling Reactions: Moving beyond Suzuki-Miyaura, the utility of this compound in other cross-coupling reactions like the Chan-Lam and Heck reactions should be systematically explored.

Dual-Functionality Reactivity: The presence of both a boronic acid and a bromine atom offers opportunities for sequential or dual cross-coupling reactions, allowing for the rapid construction of complex molecular architectures.

Rational Design of Next-Generation Catalysts for Sustainable and Selective Transformations

The development of highly efficient and selective catalysts is crucial for maximizing the potential of this compound in synthesis. Future research in this area could include:

Ligand Design: Designing and synthesizing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or other transition metals could lead to catalysts with improved activity, stability, and selectivity for specific transformations involving this compound.

Base-Metal Catalysis: Investigating the use of more abundant and less expensive base metals like nickel and copper as catalysts for cross-coupling reactions with this compound would contribute to more sustainable chemical processes. sigmaaldrich.com

Nanocatalysis: The use of palladium or other metal nanoparticles as catalysts could offer advantages in terms of catalytic activity, recyclability, and ease of separation from the reaction mixture.

Advanced Medicinal Chemistry Applications Beyond Current Therapeutic Targets

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in drug discovery. smolecule.com While it has been utilized in the development of inhibitors for targets like checkpoint kinase 1 (Chk1), future research can expand its medicinal chemistry applications significantly. acs.orggoogle.com

| Therapeutic Area | Potential Application of this compound Derivatives |

| Oncology | Development of novel kinase inhibitors, agents targeting protein-protein interactions, and compounds that modulate epigenetic pathways. |

| Infectious Diseases | Synthesis of new antibacterial, antiviral, and antifungal agents by incorporating the pyridylboronic acid scaffold into known pharmacophores. |

| Neurological Disorders | Design of molecules that can cross the blood-brain barrier to target central nervous system disorders, such as neurodegenerative diseases. sigmaaldrich.com |

| Metabolic Diseases | Exploration of derivatives as inhibitors of enzymes involved in metabolic pathways, such as those related to diabetes and obesity. |

Integration into Supramolecular Chemistry and Advanced Functional Materials

The unique electronic and structural properties of the this compound moiety make it an attractive candidate for incorporation into advanced materials. chemimpex.com

Supramolecular Assemblies: The ability of the boronic acid group to form reversible covalent bonds with diols can be exploited to construct complex supramolecular structures, such as cages, polymers, and gels. cymitquimica.com The pyridine nitrogen also provides a site for hydrogen bonding or metal coordination, further enabling the design of intricate self-assembled systems.

Organic Electronics: The electron-deficient nature of the bromopyridine ring suggests that derivatives of this compound could be used as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Sensors: The boronic acid functionality is well-known for its ability to bind to saccharides. This property can be harnessed to develop fluorescent or colorimetric sensors for the detection of biologically important sugars.

Deeper Mechanistic Understanding of Complex Transformations Involving Boronic Acids

A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and developing new transformations.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediates in cross-coupling and other reactions. vulcanchem.com This can provide valuable insights into the factors that control reactivity and selectivity.

Kinetic and Spectroscopic Studies: Detailed kinetic analysis and the use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to elucidate the elementary steps of catalytic cycles and identify key intermediates.

Role of the Boronic Acid Surrogate: The use of boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) esters, can offer advantages in terms of stability and reactivity. vulcanchem.comscribd.com Further research into the mechanism of transmetalation from these surrogates and the development of new protecting groups is a promising area.

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-Bromopyridine-3-boronic acid to ensure high purity?

- Methodological Answer : Synthesis typically involves halogenation followed by boronation. For bromopyridine derivatives, regioselective bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) introduces the boronic acid group. Purification requires silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization in cold methanol to remove residual catalysts. Stability during storage is improved by maintaining anhydrous conditions at 0–6°C .

Q. How can NMR and HPLC be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : Use deuterated DMSO-d₆ to dissolve the compound. Key signals include aromatic protons (δ 8.2–8.5 ppm for pyridine) and the boronic acid proton (δ ~10 ppm, broad).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid group.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid (TFA) for ion suppression. Retention times for boronic acids are typically 5–7 minutes under these conditions .

Q. What storage protocols minimize degradation of boronic acids like this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 0–6°C. Desiccants like molecular sieves (3Å) prevent hydrolysis. Periodic purity checks via TLC or HPLC are recommended, especially after prolonged storage .

Advanced Research Questions

Q. How does steric hindrance from the bromine substituent affect Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The bromine at the 5-position introduces steric and electronic effects, slowing oxidative addition of palladium catalysts. Optimize reaction conditions by:

- Increasing catalyst loading (2–5 mol% Pd).

- Using bulky ligands (e.g., SPhos) to stabilize the transition state.

- Raising temperatures (80–100°C) in toluene/water mixtures.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and electron distribution. Key parameters:

- Fukui indices identify nucleophilic/electrophilic sites.

- Hirshfeld charges quantify boron’s electrophilicity.

- Molecular dynamics (MD) simulations assess steric effects in solution-phase reactions .

Q. How can contradictory literature data on boronic acid stability be resolved?

- Methodological Answer : Discrepancies arise from varying moisture levels and storage conditions. Design controlled experiments:

- Compare degradation rates via accelerated stability testing (40°C/75% RH).

- Use Karl Fischer titration to quantify water content in batches.

- Correlate NMR spectral changes (e.g., disappearance of B-OH peaks) with activity loss in coupling reactions .

Key Research Findings

- Regioselectivity : Bromine at the 5-position directs cross-coupling to the 3-boronic acid site, enabling modular synthesis of polysubstituted pyridines .

- Stability : Hydrolysis of the boronic acid group is accelerated by protic solvents (e.g., methanol), necessitating anhydrous workups .

- Catalytic Efficiency : Pd/SPhos systems achieve >90% yield in Suzuki reactions with electron-deficient aryl halides .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。